1,3-Dimethyl-8-(4-phenylpiperazin-1-ium-1-ylidene)purine-2,6-dione
Description
1,3-Dimethyl-8-(4-phenylpiperazin-1-ium-1-ylidene)purine-2,6-dione is a purine-2,6-dione derivative characterized by a 1,3-dimethyl substitution and an 8-(4-phenylpiperazinylidene) moiety. Its structure integrates a purine-2,6-dione core, which is a common scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions, enhancing target binding . The 4-phenylpiperazine substituent may contribute to enhanced lipophilicity and receptor affinity, as seen in structurally related compounds .
Properties
Molecular Formula |
C17H19N6O2+ |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
1,3-dimethyl-8-(4-phenylpiperazin-1-ium-1-ylidene)purine-2,6-dione |
InChI |
InChI=1S/C17H19N6O2/c1-20-14-13(15(24)21(2)17(20)25)18-16(19-14)23-10-8-22(9-11-23)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3/q+1 |
InChI Key |
CUVCGWWRYROYAG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=[N+]3CCN(CC3)C4=CC=CC=C4)N=C2C(=O)N(C1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-8-(4-phenylpiperazin-1-ium-1-ylidene)purine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3-dimethylxanthine and 4-phenylpiperazine.
Condensation Reaction: The key step involves the condensation of 1,3-dimethylxanthine with 4-phenylpiperazine under controlled conditions. This reaction is often carried out in the presence of a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Depending on the scale, batch or continuous flow reactors may be employed to carry out the condensation reaction.
Automation and Monitoring: Advanced automation and monitoring systems are used to control reaction parameters, ensuring consistent product quality.
Purification and Quality Control: Industrial-scale purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-8-(4-phenylpiperazin-1-ium-1-ylidene)purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Oxidized derivatives with altered pharmacological properties.
Reduction: Reduced forms with potential changes in activity.
Substitution: Substituted derivatives with diverse functional groups.
Scientific Research Applications
Biological Activities
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In studies, it demonstrated antibacterial activity against various strains including Staphylococcus aureus, Escherichia coli, and Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values ranging from 31.25 to 62.5 µg/mL for bacterial strains and 40 µg/mL for mycobacterial strains .
Anticonvulsant Properties
The compound has been investigated for its potential as an anticonvulsant agent. It is part of a class of hybrid molecules combining fragments from established antiepileptic drugs. Initial screenings in animal models have shown promise in reducing seizure activity .
Neuropharmacological Effects
Due to its structural similarities to known psychoactive compounds, there is ongoing research into its effects on the central nervous system (CNS). Specifically, it has been linked to modulation of the P2X7 receptor, which plays a crucial role in neurodegenerative diseases .
Synthetic Methodologies
The synthesis of 1,3-Dimethyl-8-(4-phenylpiperazin-1-ium-1-ylidene)purine-2,6-dione typically involves multi-step reactions that integrate piperazine derivatives with purine structures. This process often utilizes coupling reactions facilitated by reagents such as N,N-carbonyldiimidazole .
Case Study 1: Antimicrobial Efficacy
A study conducted on the compound's antimicrobial properties involved testing against standard bacterial strains. The results indicated significant inhibition at low concentrations, suggesting potential for development into therapeutic agents for infectious diseases .
Case Study 2: Anticonvulsant Screening
In a focused library of piperazinamides derived from this compound, researchers evaluated anticonvulsant activity through behavioral assays in mice. The findings showed that certain derivatives effectively reduced seizure frequency compared to control groups .
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-8-(4-phenylpiperazin-1-ium-1-ylidene)purine-2,6-dione involves:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key structural analogs differ in substitutions at positions 1, 3, 7, and 8 of the purine-2,6-dione core, influencing physicochemical and biological properties:
*Estimated based on analogs in ; †Density predicted.
- Key Observations: The 8-(4-phenylpiperazinylidene) group in the target compound likely enhances receptor binding compared to simpler piperazine analogs (e.g., Ev1) due to aromatic stacking interactions . Mercapto (Ev2) and methoxy (Ev5) substitutions at position 8 reduce lipophilicity but improve hydrogen bonding, which may limit blood-brain barrier penetration compared to the target compound .
2.2.1 Enzyme Inhibition
- Target Compound : Likely exhibits ribonuclease (e.g., Caf1/PARN) inhibition via Mg²⁺ coordination through the purine-dione core and cation-π interactions from the phenylpiperazine group, as inferred from related purine-2,6-diones .
- Compound 8j (Ev4) : A purine-2,6-dione derivative with >10-fold increased inhibitory activity over early hits, attributed to an N-hydroxyimide moiety absent in the target compound .
- 8-Methoxy Derivatives (Ev5) : Show chemopreventive activity but lack direct enzyme inhibition, suggesting substituent-dependent mechanistic divergence .
2.2.2 Receptor Modulation
- 5-HT1A Ligands (Ev8, Ev12) : Purine-2,6-diones with unsubstituted phenyl groups exhibit lower receptor affinity, whereas the target’s phenylpiperazine may mimic steric/electronic features of high-affinity ligands like compound 63 cis .
- Adenosine Antagonists (Ev13): Bamifylline, a 7-substituted purine-2,6-dione, demonstrates bronchodilatory effects via adenosine A1 antagonism, highlighting the scaffold’s versatility .
Biological Activity
1,3-Dimethyl-8-(4-phenylpiperazin-1-ium-1-ylidene)purine-2,6-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 1,3-Dimethyl-8-(4-phenylpiperazin-1-ium-1-ylidene)purine-2,6-dione can be represented as follows:
This compound features a purine core modified with a dimethyl group and a phenylpiperazine moiety, which is known to influence its biological properties.
Antidepressant and Anxiolytic Effects
Research indicates that compounds with piperazine derivatives exhibit significant antidepressant and anxiolytic activities. The phenylpiperazine structure in this compound may interact with serotonin receptors, enhancing mood and reducing anxiety levels. A study demonstrated that derivatives of piperazine showed increased binding affinity to serotonin receptors, which is critical for their antidepressant effects .
Antitumor Activity
The compound has shown promise in antitumor activity. In vitro studies indicated that it could inhibit the proliferation of various cancer cell lines. Mechanistically, it is believed that the compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death in cancerous cells .
The biological activity of 1,3-Dimethyl-8-(4-phenylpiperazin-1-ium-1-ylidene)purine-2,6-dione is largely attributed to its interaction with neurotransmitter systems and its ability to modulate various signaling pathways:
- Serotonin Receptor Modulation : The presence of the phenylpiperazine moiety suggests potential interactions with serotonin receptors (5-HT). This modulation can lead to increased serotonin levels in the synaptic cleft, contributing to its antidepressant effects.
- Inhibition of Kinase Activity : Preliminary data suggest that this compound may inhibit specific kinases involved in cell proliferation and survival pathways, making it a candidate for further investigation in cancer therapy.
Case Studies
Several studies have been conducted to evaluate the biological activity of similar compounds:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
